molecular formula C30H30F2N6O3 B605408 索托拉西布 CAS No. 2252403-56-6

索托拉西布

货号: B605408
CAS 编号: 2252403-56-6
分子量: 560.6 g/mol
InChI 键: NXQKSXLFSAEQCZ-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

索托拉西布,商品名为Lumakras和Lumykras,是一种抗癌药物,专门针对并抑制KRAS G12C突变。该突变常见于各种癌症,包括非小细胞肺癌。 索托拉西布是一种开创性的药物,因为它是在治疗这种特定突变方面获得批准的首个药物 .

科学研究应用

化学

在化学领域,索托拉西布作为一种模型化合物,用于研究氟化吡啶并[2,3-d]嘧啶-2(1H)-酮衍生物的合成和反应活性。

生物学

在生物学上,索托拉西布用于研究KRAS G12C突变及其在癌症进展中的作用。它有助于理解这种突变背后的分子机制。

医学

在医学上,索托拉西布是针对具有KRAS G12C突变的非小细胞肺癌患者的靶向治疗。 它在临床试验中显示出显着的疗效,从而获得监管机构的批准 .

工业

在制药行业,索托拉西布代表了靶向癌症治疗的重大进步。它的发展为进一步研究KRAS抑制剂铺平了道路。

作用机制

索托拉西布通过不可逆地结合KRAS G12C突变蛋白发挥作用,抑制其活性。这种抑制阻止了促进癌细胞增殖和存活的下游信号通路。 主要分子靶标是KRAS G12C蛋白,所涉及的途径包括MAPK和PI3K信号通路 .

安全和危害

Sotorasib may cause breathing problems that could lead to death . It has been associated with mainly low-grade side effects in the heavily pretreated population in this study, and the safety findings were consistent with those previously reported in other CodeBreaK 100 trials .

未来方向

Sotorasib is the first approved targeted therapy for patients with tumors with any KRAS mutation, which accounts for approximately 25% of mutations in non-small cell lung cancers . Because of pharmacokinetic data and ORRs of patient cohorts who took sotorasib at lower doses in the dose-escalation portion of CodeBreaK 100, a dose comparison study is being conducted as a post-marketing requirement .

准备方法

合成路线和反应条件

索托拉西布的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括:

    吡啶并[2,3-d]嘧啶-2(1H)-酮核的形成: 这是通过一系列涉及适当起始原料的缩合反应实现的。

    氟原子的引入: 氟化是一个关键步骤,通常在受控条件下使用Selectfluor或N-氟苯磺酰亚胺等试剂进行。

    偶联反应: 最后阶段涉及偶联反应,以连接各种官能团,包括2-氟-6-羟基苯基和4-甲基-2-(丙-2-基)吡啶-3-基。

工业生产方法

索托拉西布的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及:

    自动化反应系统: 以确保一致性和效率。

    纯化技术: 例如结晶和色谱法,以达到所需的纯度水平。

化学反应分析

反应类型

索托拉西布经历了几种类型的化学反应,包括:

    氧化: 通常涉及过氧化氢或间氯过氧苯甲酸等试剂。

    还原: 使用硼氢化钠或氢化铝锂等试剂。

常用试剂和条件

    氧化剂: 过氧化氢,间氯过氧苯甲酸。

    还原剂: 硼氢化钠,氢化铝锂。

    氟化试剂: Selectfluor,N-氟苯磺酰亚胺。

主要产物

从这些反应中形成的主要产物包括各种中间体,这些中间体被进一步加工以产生最终化合物索托拉西布。

相似化合物的比较

类似化合物

    阿达格拉西布: 另一种正在研究中的KRAS G12C抑制剂。

    ARS-1620: 索托拉西布的前体,具有相似的抑制特性。

独特性

索托拉西布由于其不可逆结合机制以及作为首个获批的KRAS G12C抑制剂而具有独特性。 它的疗效和安全性概况为未来的KRAS靶向疗法树立了基准 .

属性

IUPAC Name

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQKSXLFSAEQCZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001099260
Record name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Normally GTP binds to KRAS, activating the protein and promoting effectors to the MAP kinase pathway. GTP is hydrolyzed to GDP, and KRAS is inactivated. KRAS G12C mutations impair hydrolysis of GTP, leaving it in the active form. Sotorasib binds to the cysteine residue in KRAS G12C mutations, holding the protein in its inactive form. The cysteine residue that sotorasib targets is not present in the wild type KRAS, which prevents off-target effects. This mutation is present in 13% of non small cell lung cancer, 3% of colorectal and appendix cancer, and 1-3% of solid tumors.
Record name Sotorasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2252403-56-6, 2296729-00-3
Record name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotorasib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2296729003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotorasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTORASIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。